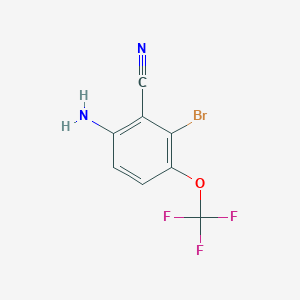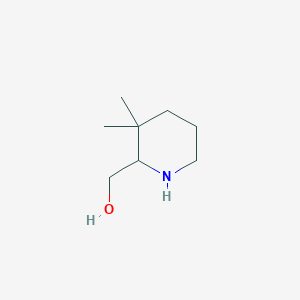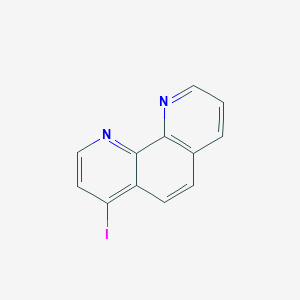
4-Iodo-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound is characterized by the presence of an iodine atom at the fourth position of the phenanthroline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,10-phenanthroline typically involves the iodination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with iodine monochloride (ICl) in an organic solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-1,10-phenanthroline or 4-thiocyanato-1,10-phenanthroline can be obtained.
Coupling Products: Various aryl or alkynyl derivatives of 1,10-phenanthroline can be synthesized through coupling reactions.
Applications De Recherche Scientifique
4-Iodo-1,10-phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-1,10-phenanthroline is primarily related to its ability to coordinate with metal ions. This coordination can modulate the activity of metalloenzymes and other metal-dependent biological processes. The compound can also intercalate into DNA, disrupting its structure and function . Additionally, its derivatives can act as redox-active agents, participating in electron transfer reactions .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
4-Methyl-1,10-phenanthroline: A derivative with a methyl group at the fourth position, used in similar applications but with different reactivity.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups at the second and ninth positions, offering unique steric and electronic properties.
Uniqueness of 4-Iodo-1,10-phenanthroline: The presence of the iodine atom in this compound enhances its reactivity, making it a versatile intermediate for further functionalization.
Propriétés
Formule moléculaire |
C12H7IN2 |
|---|---|
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
4-iodo-1,10-phenanthroline |
InChI |
InChI=1S/C12H7IN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H |
Clé InChI |
YPGDPTZOMNUECX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC=CC(=C3C=C2)I)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


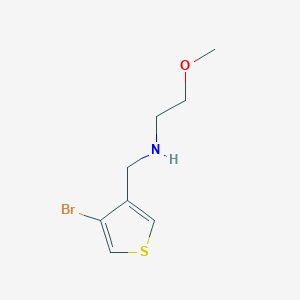
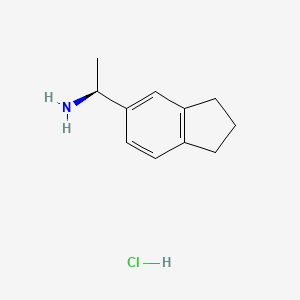

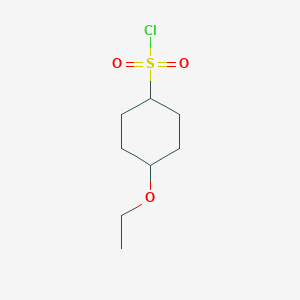
![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)
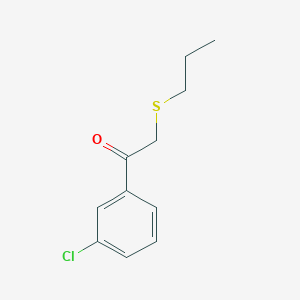

![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)
![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
